REACTION_SMILES
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[C:18]([OH:19])(=[O:20])[CH3:21].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([NH:13][C:14]([CH3:15])=[O:16])[cH:6][c:7]2[c:11]([cH:12]1)[CH2:10][CH2:9][CH2:8]2.[OH2:17]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([NH:13][C:14]([CH3:15])=[O:16])[cH:6][c:7]2[c:11]([cH:12]1)[C:10](=[O:17])[CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cc2c(cc1[N+](=O)[O-])CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cc2c(cc1[N+](=O)[O-])C(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |